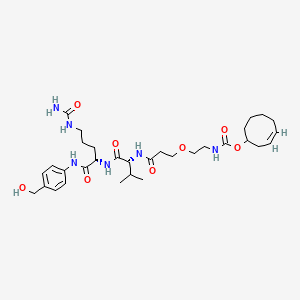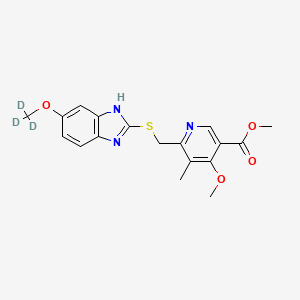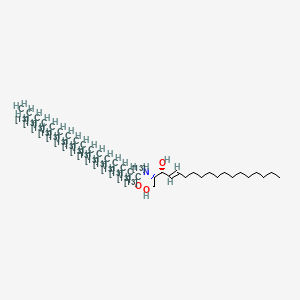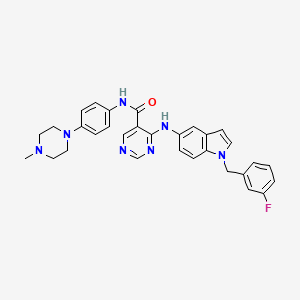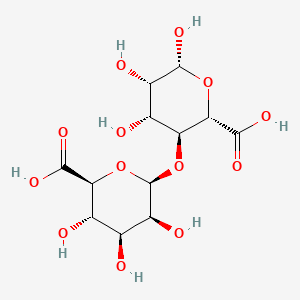
D-Dimannuronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Dimannuronic acid is a naturally occurring compound derived from the alginate extract of brown algae. It is a type of polysaccharide that can be used to synthesize sulfated polymannuronate-derived oligosaccharides
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Dimannuronic acid can be synthesized through the extraction of alginate from brown algae. The extraction process involves the following steps:
Harvesting and Drying: Brown algae are harvested and dried to remove moisture.
Extraction: The dried algae are treated with an alkaline solution, typically sodium carbonate, to extract the alginate.
Purification: The extracted alginate is purified through filtration and precipitation methods to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The use of advanced filtration and precipitation techniques ensures high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: D-Dimannuronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other sugar acids.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis and applications .
Aplicaciones Científicas De Investigación
D-Dimannuronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various oligosaccharides and polysaccharides.
Biology: It plays a role in studying cell wall remodeling in bacteria and other microorganisms.
Mecanismo De Acción
The mechanism of action of D-Dimannuronic acid involves its interaction with various molecular targets and pathways:
Anti-inflammatory Effects: It inhibits matrix metalloproteinase-2 activity and reduces inflammatory cytokine levels, such as interleukin-6.
Immunosuppressive Effects: It decreases antibody production and induces apoptosis in immune cells.
Antioxidant Properties: It exhibits antioxidant activity, protecting cells from oxidative stress.
Comparación Con Compuestos Similares
D-Dimannuronic acid can be compared with other similar compounds, such as:
- D-Tetramannuronic acid
- D-Pentamannuronic acid
- D-Trimannuronic acid
- D-Hexamannuronic acid
- D-Heptamannuronic acid
- D-Octamannuronic acid
- D-Nonamannuronic acid
Uniqueness: this compound is unique due to its specific structure and the ability to form sulfated polymannuronate-derived oligosaccharides, which have distinct biological and chemical properties .
Propiedades
Fórmula molecular |
C12H18O13 |
|---|---|
Peso molecular |
370.26 g/mol |
Nombre IUPAC |
(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2-,3+,4-,5-,6-,7-,8-,11+,12+/m0/s1 |
Clave InChI |
IGSYEZFZPOZFNC-DMAJVUHCSA-N |
SMILES isomérico |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O)O)O)C(=O)O)O)O |
SMILES canónico |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(2-chloro-9-cyclopentylpurin-6-yl)amino]methyl]-4,6-diethyl-1H-pyridin-2-one](/img/structure/B15143523.png)
![(5R,7S)-N-(1,3-benzodioxol-5-ylmethyl)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15143531.png)


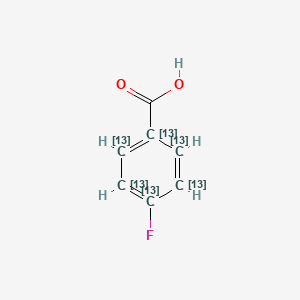
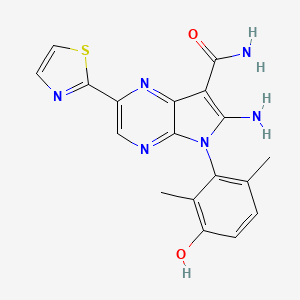
![4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic Acid-d7](/img/structure/B15143560.png)
![(2,3,4,5,6-pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B15143567.png)


